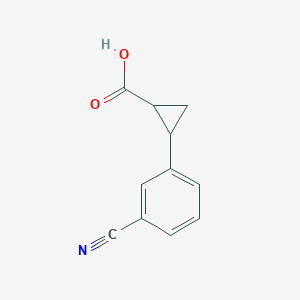
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid is an organic compound belonging to the cyclopropane carboxylic acid family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid can be synthesized through various methods, including stereoselective synthesis, catalytic hydrogenation, and radical addition. One common method involves the use of sodium hydride (NaH) in dry toluene at temperatures ranging from 20°C to 40°C for 36 to 72 hours, yielding a product with 65-78% efficiency . Another method involves the use of potassium hydroxide (KOH) in a tetrahydrofuran (THF)/water mixture at 100°C for 24 hours, yielding a product with 62-75% efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antiviral, anticancer, antifungal, and anti-inflammatory properties.
Industry: The compound is used in material science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler analog without the cyanophenyl group, used in similar applications but with different biological activities.
2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid: A structural isomer with the cyano group in a different position, exhibiting distinct chemical and biological properties.
Uniqueness
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the position of the cyanophenyl group, which imparts unique chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-(3-cyanophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14) |
Clé InChI |
JEPNFLRZCVLACW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)O)C2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


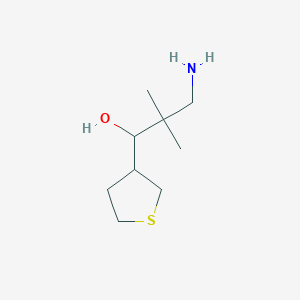
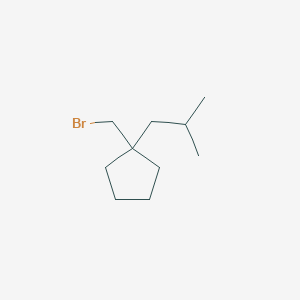
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)

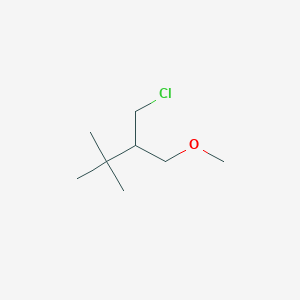
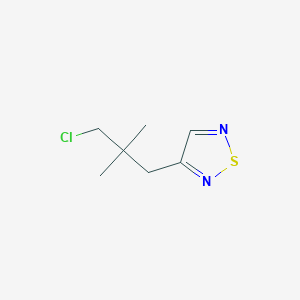

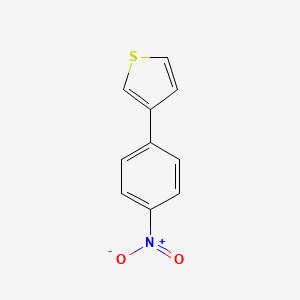
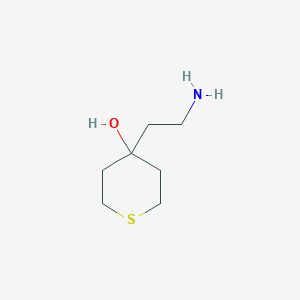
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one](/img/structure/B13175930.png)
![3-Amino-2-(propan-2-yl)-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13175936.png)
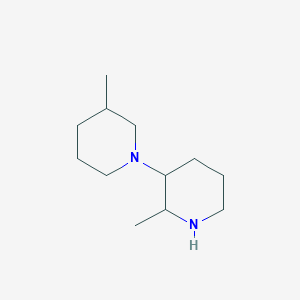
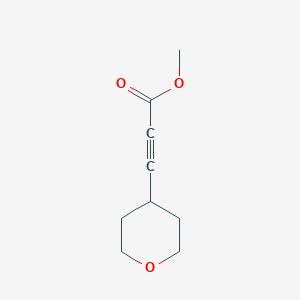
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
